molecular formula C22H25N7O2S B2779219 1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189478-20-3

1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2779219
CAS No.: 1189478-20-3
M. Wt: 451.55
InChI Key: KNNFLNCQUHHUID-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a piperazine ring, a triazole ring, and a pyrimidine ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions depending on the conditions and reagents used . For example, pyrimidine derivatives can participate in a variety of reactions due to the reactivity of the pyrimidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence and location of polar functional groups .

Scientific Research Applications

Synthesis and Potential Applications

The chemical compound , due to its complex structure, appears to be closely related to a family of compounds with diverse biological and pharmacological activities. Although the specific compound was not directly found in the literature, related compounds provide insights into the potential applications and significance of such chemical structures in scientific research. These insights come from studies on similar compounds, particularly focusing on their synthesis and biological activities.

  • Synthesis of Related Compounds : The synthesis of similar compounds, such as 1,2,4-triazolopyrimidines and pyrazolo[1,5-a]pyrimidines, has been reported with potential antihypertensive, antimicrobial, and anticancer activities. These compounds are synthesized through various chemical reactions, indicating the chemical versatility and potential utility of the related compound for developing new therapeutic agents (Bayomi et al., 1999), (Abdelriheem et al., 2017).

  • Biological Activities and Applications : Compounds with structural similarities exhibit a range of biological activities, including antihypertensive, 5-HT2 antagonist activities, and potential as adenosine receptor antagonists. These activities suggest that the compound could be explored for its effects on cardiovascular health, neurological functions, and as a potential candidate for drug development (Watanabe et al., 1992), (Baraldi et al., 2012).

  • Antimicrobial and Anticancer Potential : The antimicrobial and anticancer potential of related compounds highlights the importance of such chemical structures in medicinal chemistry. The ability to design and synthesize derivatives with enhanced biological activities is crucial for the development of new therapeutic agents against various diseases (El Ghani et al., 2022), (Soliman et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and toxicity. Some similar compounds have been found to have cytotoxic activity .

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include the development of more efficient synthesis methods, detailed studies of its physical and chemical properties, and biological testing to determine its potential as a pharmaceutical or other biologically active compound .

Properties

IUPAC Name

12-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O2S/c1-2-10-28-21(31)20-16(8-15-32-20)29-18(24-25-22(28)29)6-7-19(30)27-13-11-26(12-14-27)17-5-3-4-9-23-17/h3-5,8-9,15H,2,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNFLNCQUHHUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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